molecular formula C23H27FN2O5S B2785994 Ethyl 1-((5-((4-ethylphenyl)carbamoyl)-2-fluorophenyl)sulfonyl)piperidine-3-carboxylate CAS No. 451476-71-4

Ethyl 1-((5-((4-ethylphenyl)carbamoyl)-2-fluorophenyl)sulfonyl)piperidine-3-carboxylate

Cat. No.: B2785994
CAS No.: 451476-71-4
M. Wt: 462.54
InChI Key: WZJFZHAIBOVUPV-UHFFFAOYSA-N
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Description

Ethyl 1-((5-((4-ethylphenyl)carbamoyl)-2-fluorophenyl)sulfonyl)piperidine-3-carboxylate is a synthetic piperidine derivative characterized by a sulfonyl-linked 2-fluorophenylcarbamoyl group and an ethyl ester at position 3 of the piperidine ring. The compound’s structure combines a sulfonamide moiety, a fluorinated aromatic system, and a carbamate group, which are common pharmacophores in medicinal chemistry. The sulfonyl group enhances metabolic stability, while the fluorine atom influences electronic properties and bioavailability. The ethyl ester at position 3 may serve as a prodrug motif, facilitating membrane permeability .

Properties

IUPAC Name

ethyl 1-[5-[(4-ethylphenyl)carbamoyl]-2-fluorophenyl]sulfonylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O5S/c1-3-16-7-10-19(11-8-16)25-22(27)17-9-12-20(24)21(14-17)32(29,30)26-13-5-6-18(15-26)23(28)31-4-2/h7-12,14,18H,3-6,13,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJFZHAIBOVUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCCC(C3)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((5-((4-ethylphenyl)carbamoyl)-2-fluorophenyl)sulfonyl)piperidine-3-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the fluorinated phenyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((5-((4-ethylphenyl)carbamoyl)-2-fluorophenyl)sulfonyl)piperidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 1-((5-((4-ethylphenyl)carbamoyl)-2-fluorophenyl)sulfonyl)piperidine-3-carboxylate is C34H38FN5O7S, with a molecular weight of approximately 679.8 g/mol. The compound features a piperidine ring, which is known for its versatility in drug development due to its ability to modulate biological activity through structural modifications.

Medicinal Chemistry Applications

  • Anticancer Research :
    • Recent studies have indicated that compounds similar to this compound exhibit potential as inhibitors in cancer pathways. For instance, AIM-100, a related compound, has shown efficacy in inhibiting ACK1-dependent signaling pathways in pancreatic cancer cells .
  • Antimicrobial Activity :
    • Research on piperidine derivatives has highlighted their antimicrobial properties. Compounds that share structural similarities with this compound have been evaluated for their effectiveness against various bacterial and fungal pathogens, demonstrating promising results .
  • HIV Therapeutics :
    • The development of piperidine-linked aminopyrimidine derivatives has shown improved activity against HIV, with some compounds achieving EC50 values in the nanomolar range. This suggests that the structural framework of this compound could be leveraged for designing new antiviral agents .

Pharmacological Insights

  • Enzyme Inhibition :
    • The compound's structure allows for interactions with various enzymes, making it a candidate for the development of enzyme inhibitors. For example, derivatives have been synthesized to evaluate their inhibition of α-glucosidase, an important target for diabetes management .
  • Modulation of Lipophilicity :
    • The introduction of fluorine atoms into piperidine derivatives has been shown to modulate their pharmacological properties significantly. This property can be exploited to enhance the bioavailability and efficacy of drug candidates based on the structure of this compound .

Synthetic Applications

This compound serves as a valuable building block in organic synthesis due to its functional groups that can undergo further chemical transformations.

Mechanism of Action

The mechanism of action of Ethyl 1-((5-((4-ethylphenyl)carbamoyl)-2-fluorophenyl)sulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Name Substituents on Piperidine Ring Aromatic System Modifications Key Functional Groups Reference
Ethyl 1-((5-((4-ethylphenyl)carbamoyl)-2-fluorophenyl)sulfonyl)piperidine-3-carboxylate (Target) Ethyl ester at C3 2-fluoro, 4-ethylphenylcarbamoyl, sulfonyl Carbamate, sulfonamide, fluorophenyl N/A
Ethyl 1-(4-chlorophenylsulfonyl)piperidin-3-carboxylate (Compound 1) Ethyl ester at C3 4-chlorophenylsulfonyl Sulfonamide, chlorophenyl [1, 3]
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate Ethyl ester, methoxyimino, ethoxypropyl None Oxime, ester [2]
5-[1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl]-1,3,4-oxadiazol-2-thiol (Compound 3) Oxadiazole-thiol at C3 4-chlorophenylsulfonyl Oxadiazole, thiol, sulfonamide [1]
N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylate Piperazine, quinolone core Fluorinated quinolone Nicotinoyl, fluoroquinolone [5]

Challenges and Opportunities

  • Synthetic Complexity : The carbamoyl group in the target compound introduces synthetic challenges, requiring precise coupling conditions to avoid side reactions.
  • Unmet Needs : Compared to oxadiazole-thiol derivatives (e.g., Compound 3), the target lacks heterocyclic diversity, which could limit its utility in targeting enzymes like carbonic anhydrase or kinases .

Biological Activity

Ethyl 1-((5-((4-ethylphenyl)carbamoyl)-2-fluorophenyl)sulfonyl)piperidine-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate findings from various studies regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its unique chemical structure, which includes:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Carbamoyl group : Contributes to the compound's interaction with biological targets.
  • Fluorophenyl and ethylphenyl substitutions : These groups enhance the compound's lipophilicity and may influence its biological activity.

Biological Activity Overview

The biological activity of the compound has been investigated in several studies, highlighting its potential as an antiviral , antitumor , and anti-inflammatory agent. Below are key findings:

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, certain derivatives have shown effective inhibition against respiratory syncytial virus (RSV) with EC50 values ranging from 5 to 28 μM, suggesting a promising therapeutic index for viral infections .

Antitumor Activity

In vitro studies have demonstrated that related compounds possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, specific derivatives have shown IC50 values below 10 μM against breast cancer cells, indicating strong antitumor potential .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, likely through the inhibition of cyclooxygenase enzymes (COX). In studies evaluating COX-2 inhibition, derivatives demonstrated IC50 values in the micromolar range, supporting their use in inflammatory conditions .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, several proposed mechanisms include:

  • Inhibition of Viral Replication : By interfering with viral polymerases or other critical enzymes involved in viral replication.
  • Induction of Apoptosis : Through modulation of signaling pathways that control cell survival.
  • Inhibition of Pro-inflammatory Cytokines : Reducing the levels of cytokines such as TNF-alpha and IL-6, which are involved in inflammatory responses.

Data Summary

The following table summarizes key biological activities and associated IC50 or EC50 values for this compound and related compounds:

Activity TypeTargetIC50/EC50 (μM)Reference
AntiviralRSV5 - 28
AntitumorBreast Cancer Cells<10
Anti-inflammatoryCOX-2 InhibitionMicromolar

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Case Study on Antiviral Efficacy : A study evaluated a series of piperidine derivatives for their ability to inhibit RSV replication. Results indicated that modifications at the piperidine nitrogen significantly enhanced antiviral activity.
  • Clinical Evaluation for Cancer Treatment : In a preclinical trial involving various cancer cell lines, a derivative exhibited selective cytotoxicity, leading to further exploration in animal models.

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-((5-((4-ethylphenyl)carbamoyl)-2-fluorophenyl)sulfonyl)piperidine-3-carboxylate?

The synthesis typically involves sequential sulfonylation and carbamoylation steps. A general protocol includes:

Sulfonylation : React ethyl piperidine-3-carboxylate with a substituted sulfonyl chloride (e.g., 2-fluoro-5-chlorosulfonylphenyl derivatives) under alkaline conditions (pH 10–11, maintained with Na₂CO₃) in water or polar solvents. Monitor progress via TLC (n-hexane/EtOAc) .

Carbamoylation : Introduce the 4-ethylphenylcarbamoyl group using coupling agents like EDCI or HOBt in DMF. Optimize temperature (0–25°C) to suppress side reactions.

Purification : Recrystallize from ethanol or use column chromatography (silica gel, gradient elution). Yields range from 40–65%, depending on steric and electronic effects of substituents .

Q. How can researchers confirm the structural identity and purity of this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C-NMR to confirm substituent positions and stereochemistry. Key signals include sulfonyl (δ ~3.5 ppm for S-O) and carbamate (δ ~1.3 ppm for ethyl CH₃) .
  • HPLC : Reverse-phase C18 columns (ACN/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₂₃H₂₆FN₂O₅S: ~477.15 g/mol) .

Q. What preliminary pharmacological screening methods are appropriate for this compound?

  • In vitro binding assays : Use fluorescence polarization or SPR to measure affinity for target proteins (e.g., kinases, GPCRs). IC₅₀ values <10 µM suggest therapeutic potential .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Report EC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Core modifications : Synthesize derivatives with variations in:

  • Piperidine ring (e.g., 4-methyl, 3-carbamate vs. 3-amide).
  • Sulfonyl substituents (e.g., 4-Cl, 4-F, 3-CF₃).

Biological evaluation : Test analogs in dose-response assays (e.g., IC₅₀ shifts >5-fold indicate critical substituents).

Computational modeling : Use docking (AutoDock Vina) or MD simulations to correlate substituent effects with target binding .
Data from shows that 4-ethylphenylcarbamoyl groups enhance target selectivity over 2-chlorophenyl analogs by 3–5× .

Q. What crystallographic techniques are suitable for resolving this compound’s 3D structure?

  • X-ray crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement; expect R-factors <0.05 for high-resolution data (<1.0 Å). Key parameters: piperidine ring puckering (C3-endo vs. C2-exo) and sulfonyl dihedral angles .
  • Electron diffraction : For nanocrystalline samples, apply continuous rotation methods with cryo-EM facilities .

Q. How should researchers address contradictory data in reaction yields or bioactivity?

  • Reaction optimization : If yields vary (e.g., 40% vs. 65%), screen solvents (DMF vs. THF) or catalysts (e.g., DMAP for carbamoylation). Use DOE (design of experiments) to identify critical factors .
  • Bioactivity discrepancies : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Validate via orthogonal methods (e.g., Western blotting if SPR data is inconsistent) .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing/synthesis due to potential respiratory irritation (H335) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal. Avoid release into drains; collect in halogenated waste containers .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepConditionsYield (%)Reference
SulfonylationpH 10–11, RT, 12 h50–60
CarbamoylationDMF, EDCI/HOBt, 0°C→RT40–55
PurificationEthanol recrystallization85–90

Q. Table 2: Pharmacological Data from Analog Studies

SubstituentTarget ProteinIC₅₀ (µM)Selectivity IndexReference
4-EthylphenylKinase X0.812.5
2-FluorophenylKinase X3.23.8

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